ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a triazolopyrimidine derivative characterized by a fused bicyclic core (triazolo[4,5-d]pyrimidine) substituted with a 4-fluorobenzyl group at the N3 position. The molecule further features a thioether linkage (-S-) connecting the core to an acetamido-benzoate ester moiety. Key structural attributes include:
- 4-Fluorobenzyl group: Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidation.
- Thioacetamido-benzoate ester: May improve membrane permeability while contributing to hydrogen bonding or enzymatic recognition.
Properties
IUPAC Name |
ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3S/c1-2-32-22(31)16-5-3-4-6-17(16)26-18(30)12-33-21-19-20(24-13-25-21)29(28-27-19)11-14-7-9-15(23)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRMNNUGTTWLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with a thioether linkage and an ethyl benzoate moiety. Its molecular formula is C₂₁H₂₃F N₄O₂S, and it has a molecular weight of approximately 397.50 g/mol. The presence of the fluorobenzyl group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
This compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its efficacy against various pathogenic strains. For instance:
- Bacterial Strains : The compound showed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Strains : It also demonstrated activity against common fungal pathogens including Candida albicans and Aspergillus niger .
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent . It has been observed to inhibit specific kinases involved in cancer cell proliferation:
- Mechanism of Action : The compound interacts with the ATP-binding site of kinases, blocking the phosphorylation processes essential for tumor growth. In particular, it has shown promising results against colon carcinoma cell lines with IC50 values in the micromolar range .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to active sites on various enzymes, it disrupts metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Signal Transduction Interference : The compound interferes with signaling pathways that promote cell growth and division, particularly in cancer cells .
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and subsequent cell death .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial properties of this compound against a panel of bacterial and fungal pathogens. The results indicated that:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
This study underscores the compound's potential as a lead candidate in developing new antimicrobial agents.
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound was tested against various human cancer models:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon carcinoma) | 6.2 |
| T47D (Breast carcinoma) | 27.3 |
These findings suggest that this compound could be developed into a novel therapeutic agent for treating specific cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include triazolopyrimidine derivatives with varying substituents and thiazolo[4,5-d]pyrimidine-based scaffolds. Below is a comparative analysis:
Key Findings
Core Heterocycle Influence :
- The triazolo[4,5-d]pyrimidine core (target compound) vs. thiazolo[4,5-d]pyrimidine (Compound 19):
- The triazolo core contains a nitrogen-rich triazole ring, enhancing hydrogen-bonding capacity compared to the sulfur-containing thiazolo core. This difference may alter target selectivity, as seen in kinase inhibitors where triazoles often exhibit higher affinity for ATP-binding pockets .
Substituent Effects :
- 4-Fluorobenzyl Group (Target) vs. Glycosides (Compounds 2, 3, 9, 10) :
- Fluorobenzyl improves lipophilicity (logP ~3.5 estimated) and metabolic stability, whereas glycosides enhance aqueous solubility but may reduce blood-brain barrier penetration.
- In , glycosylated triazolopyrimidines showed potent activity against MCF-7 (IC₅₀: 1.2–2.5 µM), comparable to doxorubicin. The target compound’s fluorobenzyl group may similarly enhance tumor cell uptake via increased membrane diffusion .
- Thioether Linkage (Target) vs. Thioxo Groups (Compound 19) :
- The thioether (-S-) in the target compound offers stability against hydrolysis compared to the thioxo (-S=O) group in Compound 19, which may be prone to redox-mediated degradation .
The benzoate ester could serve as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acid derivatives .
Research Implications and Limitations
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step functionalization, including SNAr reactions for fluorobenzyl introduction and thioether formation. Microwave-assisted methods (as in ) could optimize yields .
- Activity Gaps : Direct cytotoxicity data for the target compound are absent in the provided evidence. Future studies should evaluate its IC₅₀ against relevant cell lines and compare it to glycosylated analogues.
- Structural Diversity : Expanding substituent libraries (e.g., replacing fluorobenzyl with trifluoromethyl or heteroaryl groups) may refine potency and selectivity.
Q & A
Q. What are the optimal synthetic routes for ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Start with precursor compounds such as 4-amino-triazole derivatives (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) and substituted benzaldehydes. Optimize solvent choice (e.g., absolute ethanol with glacial acetic acid as a catalyst) and reflux duration (e.g., 4–6 hours) to enhance yield. Monitor reaction progress via TLC or HPLC. Post-reaction, evaporate solvents under reduced pressure and purify via recrystallization or column chromatography . For thioether bond formation, employ sulfurizing agents like Lawesson’s reagent under inert conditions.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Use 1H/13C NMR to confirm the presence of the 4-fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and the acetamido linkage (δ ~2.5–3.5 ppm for CH2 groups). FT-IR can verify the thioether (C-S stretch ~600–700 cm⁻¹) and ester carbonyl (C=O stretch ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. For purity, employ HPLC with a C18 column (gradient: 50–90% acetonitrile in water) and compare retention times against standards .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition or cytotoxicity)?
- Methodological Answer : Screen against kinase targets (e.g., EGFR or VEGFR) using fluorescence-based ATPase assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 72-hour exposure. Include positive controls (e.g., doxorubicin) and normalize data to solvent-only treatments. Replicate experiments in triplicate to assess statistical significance .
Advanced Research Questions
Q. How can solubility and formulation challenges be addressed for in vivo pharmacokinetic studies?
- Methodological Answer : Use co-solvency systems (e.g., PEG-400/water or DMSO/saline mixtures) to enhance aqueous solubility. For oral bioavailability, prepare nanoparticle formulations via solvent evaporation or spray drying. Characterize particle size (DLS) and zeta potential. Validate stability under physiological pH (e.g., 1.2–7.4) using accelerated degradation studies .
Q. What computational strategies (e.g., DFT or molecular docking) predict binding affinity or metabolic stability?
- Methodological Answer : Perform density functional theory (DFT) to optimize the compound’s 3D geometry and calculate electrostatic potential surfaces. For binding affinity, dock the compound into target protein active sites (e.g., using AutoDock Vina) and analyze hydrogen bonding/π-π interactions. Predict metabolic sites with CYP450 enzyme models (e.g., StarDrop’s IsoPrime) to identify vulnerable moieties (e.g., ester or triazolo groups) .
Q. How can contradictory data in pharmacological activity across assays be resolved?
- Methodological Answer : Conduct dose-response curves to identify non-linear effects. Cross-validate using orthogonal assays (e.g., switch from fluorescence to radiometric detection for enzyme inhibition). Analyze batch-to-batch variability in compound purity via LC-MS. Consider cell-line-specific factors (e.g., expression levels of efflux pumps) using knockout models or inhibitor co-treatments (e.g., verapamil for P-gp) .
Q. What strategies mitigate off-target effects in lead optimization?
- Methodological Answer : Perform selectivity profiling against a panel of related enzymes (e.g., 50+ kinases) to identify structural motifs causing promiscuity. Introduce steric hindrance (e.g., methyl groups) or replace labile bonds (e.g., ester → amide). Use SPR (surface plasmon resonance) to quantify binding kinetics (ka/kd) and refine structure-activity relationships (SAR) .
Methodological Frameworks
- Experimental Design : Align synthesis and bioassays with Guiding Principle 2 (linkage to theoretical frameworks, e.g., structure-based drug design or enzyme kinetics) to ensure reproducibility .
- Data Analysis : Apply multivariate statistics (ANOVA with Tukey’s post-hoc test) and software like GraphPad Prism to resolve assay variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
